1-Bromo-2-chloro-3-nitrobenzene
Overview
Description
1-Bromo-2-chloro-3-nitrobenzene is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anisotropic Displacement Parameters
- Study Overview : Research by Mroz et al. (2020) investigated the anisotropic displacement parameters of compounds including 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo). The study utilized first principles calculations and X-ray diffraction experiments. The findings highlighted challenges in experimental analysis for the bromo compound compared to theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).
Nucleophilic Aromatic Substitution by Hydrogen
- Research Details : Gold, Miri, and Robinson (1980) explored the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride. This study revealed insights into nucleophilic aromatic substitution reactions and the formation of unstable cyclohexadienyl anions, which are key intermediates in these reactions (Gold, Miri, & Robinson, 1980).
Electron Paramagnetic Resonance of Halonitrobenzene Anion Radicals
- Insights Gained : Kitagawa, Layloff, and Adams (1963) studied the electron paramagnetic resonance spectra of halonitrobenzene anion radicals, including those derived from the reduction of o-bromonitrobenzene. The research contributed to a deeper understanding of the behavior of these anion radicals under various conditions (Kitagawa, Layloff, & Adams, 1963).
Electrochemical Reduction of Bromo-Nitrobenzene
- Study Findings : Compton and Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene. Their findings contribute to understanding the mechanisms involved in the reduction process and the formation of radical anions under specific conditions (Compton & Dryfe, 1994).
Synthesis of Quinolines and Phenanthridines
- Research Significance : Banwell et al. (2004) explored the palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene with various compounds. This study is significant for the synthesis of complex organic structures like quinolines and phenanthridines, demonstrating the versatility of 1-bromo-2-nitrobenzene in organic synthesis (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
Electrochemical Behavior in Ionic Liquids
- Insights Gained : Ernst et al. (2013) examined the reactivity of the 1-bromo-4-nitrobenzene radical anion in ionic liquids, revealing unique behaviors and reactivity patterns compared to conventional solvents. This research has implications for understanding the electrochemical properties of these compounds in different solvent environments (Ernst, Ward, Norman, Hardacre, & Compton, 2013).
Mechanism of Action
Target of Action
1-Bromo-2-chloro-3-nitrobenzene is a benzene derivative. The primary targets of this compound are the aromatic rings in organic compounds. The aromatic ring, particularly in benzene, is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution reactions . This is a two-step mechanism:
- Step 1: The electrophile (in this case, the bromine cation) forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2: A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the substitution reactions of aromatic compounds. The compound can bond to a nucleophile to give a substitution or addition product. It can also transfer a proton to a base, giving a double bond product .
Pharmacokinetics
The pharmacokinetic properties of this compound include:
- GI absorption: High
- BBB permeant: Yes
- P-gp substrate: No
- CYP1A2 inhibitor: Yes
- CYP2C9 inhibitor: Yes
- Log Kp (skin permeation): -5.53 cm/s
- Lipophilicity Log Po/w (iLOGP): 1.59
These properties impact the compound’s bioavailability and its ability to cross biological barriers.
Result of Action
The result of the compound’s action is the formation of substituted benzene derivatives. These derivatives can have various applications in organic chemistry, including the synthesis of other complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized . These precautions help ensure the safe handling and effective use of the compound.
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-chloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDAGAFFKAPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627948 | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-37-4 | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3970-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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